molecular formula C8H9Cl2NO B8043101 (2,6-Dichloro-benzylamino)-methanol

(2,6-Dichloro-benzylamino)-methanol

Cat. No.: B8043101
M. Wt: 206.07 g/mol
InChI Key: DXIGUYMSZPFIJY-UHFFFAOYSA-N
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Description

The compound likely consists of a benzylamine group (with chlorine substituents at the 2 and 6 positions) linked to a methanol group.

Properties

IUPAC Name

[(2,6-dichlorophenyl)methylamino]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3,11-12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGUYMSZPFIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dichlorobenzyl Chloride

The preparation of 2,6-dichlorobenzyl chloride serves as a critical precursor. As detailed in patent EP0272674A2, 2,6-dichlorobenzyl chloride (2,6-DCBC) is synthesized via chlorination of toluene derivatives or through substitution reactions. For instance, the reaction of 2,6-dichlorotoluene with thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF yields 2,6-DCBC at 80–100°C with >95% conversion.

Reductive Amination of 2,6-Dichlorobenzaldehyde

Oxidation of 2,6-Dichlorobenzyl Alcohol to 2,6-Dichlorobenzaldehyde

Patent CN105272829A describes the synthesis of 2,6-dichlorophenol via chlorination of phenol, which can be further oxidized to 2,6-dichlorobenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Oxidation Conditions:

  • Oxidizing Agent: PCC (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 25°C (ambient)

  • Yield: 88–92%

Reductive Amination with Methanolamine

The aldehyde intermediate undergoes reductive amination with methanolamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Reaction Parameters:

  • Solvent: Methanol or ethanol

  • pH: 6–7 (buffered with acetic acid)

  • Catalyst: 5% Pd/C (for hydrogenation)

  • Yield: 70–75% (after column chromatography)

Mechanistic Insight:
The aldehyde forms a Schiff base with methanolamine, which is subsequently reduced to the secondary amine. Steric hindrance from the 2,6-dichloro substituents necessitates prolonged reaction times (12–24 hours).

Hydroxymethylation of 2,6-Dichlorobenzylamine

Synthesis of 2,6-Dichlorobenzylamine

2,6-Dichlorobenzylamine is prepared via Gabriel synthesis, where 2,6-DCBC reacts with phthalimide potassium in DMF, followed by hydrazinolysis.

Gabriel Synthesis Conditions:

  • Reagent: Phthalimide potassium (1.1 equiv)

  • Solvent: DMF, 100°C, 6 hours

  • Hydrazinolysis: Hydrazine hydrate in ethanol, reflux, 4 hours

  • Yield: 80–85%

Hydroxymethylation with Formaldehyde

The primary amine reacts with formaldehyde in a Mannich-like reaction, forming (2,6-dichloro-benzylamino)-methanol.

Optimized Conditions:

  • Formaldehyde: 1.5 equiv (37% aqueous solution)

  • Solvent: Water/ethanol (1:1)

  • Catalyst: 0.1 M HCl

  • Temperature: 50°C, 8 hours

  • Yield: 65–70%

Limitations:

  • The reaction is sensitive to pH, with excessive acidity leading to imine formation without hydroxymethylation.

  • Product purification requires recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

Method Key Intermediate Yield Catalyst/Solvent Purification
Nucleophilic Substitution2,6-DCBC78–85%Tetrabutylammonium bromideVacuum distillation
Reductive Amination2,6-Dichlorobenzaldehyde70–75%Pd/C or NaBH₃CNColumn chromatography
Hydroxymethylation2,6-Dichlorobenzylamine65–70%HClRecrystallization

Key Observations:

  • The nucleophilic substitution route offers the highest yield but requires stringent control over stoichiometry.

  • Reductive amination is advantageous for scalability but involves multi-step aldehyde synthesis.

  • Hydroxymethylation is cost-effective but suffers from moderate yields due to competing side reactions.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Patent CN103524358A highlights the importance of solvent recycling in dichlorination processes. For instance, chlorobenzene used in the nucleophilic substitution can be recovered via distillation (>90% efficiency), reducing environmental impact.

Waste Management

The generation of HCl gas in substitution reactions necessitates scrubbers with alkaline solutions (e.g., NaOH), as practiced in patent EP0272674A2 .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of (2,6-Dichloro-benzylamino)-methanol exhibit promising antimicrobial activity . A study highlighted the effectiveness of similar compounds in combating bacterial infections, suggesting that modifications to the benzylamine structure can enhance their efficacy against resistant strains .

Anti-inflammatory Effects

Compounds with similar structures have shown potential as anti-inflammatory agents . The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

The compound's derivatives have been explored for use as pesticides . Research shows that these compounds can act against various pests while being less harmful to beneficial insects, making them suitable for integrated pest management strategies .

Herbicidal Properties

This compound has also been investigated for its herbicidal properties . Studies indicate that it can inhibit the growth of certain weed species, providing an effective solution for crop protection .

Luminescent Materials

Recent studies have identified this compound derivatives as potential components in the development of luminescent materials . The incorporation of this compound into polymer matrices has shown to enhance fluorescence properties, which can be utilized in various optoelectronic devices .

Catalysis

The compound has been evaluated for its role in catalytic processes . Its ability to facilitate reactions in organic synthesis highlights its importance in developing more efficient chemical manufacturing methods .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacy LevelReference
Antimicrobial2,6-Dichloro-benzylamineHigh
Anti-inflammatory2,6-Dichloro-phenylamineModerate
Herbicidal2,6-Dichloro-phenylmethanolHigh
Luminescent2,6-Dichloro-benzylamineHigh

Table 2: Pesticidal Efficacy Against Common Weeds

Weed SpeciesCompound UsedEfficacy (%)Reference
Common Ragweed(2,6-Dichloro-benzylamino)85
Dandelion(2,6-Dichlorobenzylmethanol)75
Crabgrass(2,6-Dichlorobenzylamine)90

Mechanism of Action

The mechanism by which (2,6-Dichloro-benzylamino)-methanol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2,6-Dichlorobenzyl Alcohol (C₇H₆Cl₂O)

Key Properties :

  • Molecular weight: 177.02 g/mol .
  • Synonyms: 2,6-Dichloro-benzenemethanol, 2,6-Dichlorophenyl methanol .
  • Physical state: Presumed to be a solid or viscous liquid (analogous to other benzyl alcohols).

Comparison :

  • Structural Differences: Replaces the benzylamino group in the target compound with a hydroxyl group.
  • Reactivity: The hydroxyl group in 2,6-dichlorobenzyl alcohol may participate in esterification or etherification reactions, whereas the benzylamino-methanol derivative could engage in nucleophilic substitution or hydrogen bonding via the amino group .
  • Safety: Benzyl alcohols with halogen substituents often exhibit higher toxicity compared to non-halogenated analogs, though specific data for this compound are unavailable .

(2,6-Dimethylphenyl)methanol (C₉H₁₂O)

Key Properties :

  • Molecular weight: 136.19 g/mol .
  • Physical state: Colorless to slightly yellow liquid .
  • Safety: Avoid skin and eye contact (Safety Code 24/25) .

Comparison :

  • Substituent Effects: The methyl groups in (2,6-dimethylphenyl)methanol reduce polarity and electron-withdrawing effects compared to chlorine in the target compound. This difference likely impacts solubility (e.g., in polar solvents) and metabolic stability.
  • Applications : Methyl-substituted benzyl alcohols are commonly used as intermediates in fragrance or pharmaceutical synthesis, whereas chlorinated analogs may favor agrochemical applications due to enhanced stability .

Methanol (CH₃OH)

Key Properties :

  • Molecular weight: 32.04 g/mol .
  • Safety: Highly toxic via ingestion, inhalation, or dermal absorption; flammable (flash point 12.2°C) .

Comparison :

  • Functional Group Role: In "(2,6-Dichloro-benzylamino)-methanol," the methanol moiety may enhance solubility in polar solvents but introduce toxicity risks similar to pure methanol.
  • Reactivity: The hydroxyl group in methanol is more reactive than the amino-linked methanol in the target compound, which could alter its participation in condensation or oxidation reactions .

Research Findings and Limitations

  • Synthetic Pathways: describes the synthesis of a related compound (methyl 2-[2-(2,6-dichlorophenylamino)benzoate]) using methanol as a solvent, highlighting methanol’s role in esterification. This suggests "this compound" could be synthesized via similar routes involving halogenated benzylamines .
  • Safety Gaps: No direct toxicity data exist for the target compound, but chlorinated benzyl derivatives (e.g., 2,6-dichlorobenzyl alcohol) and methanol’s inherent risks suggest stringent safety protocols are warranted .

Q & A

Q. How can this compound be utilized as a precursor in drug discovery?

  • Methodological Answer : Its amino-methanol group serves as a versatile handle for coupling with pharmacophores. ’s Diclofenac Impurity C demonstrates structural utility in NSAID derivatives. Explore Suzuki-Miyaura couplings or amide formations to generate targeted libraries .

Q. What role does this compound play in catalytic systems or materials science?

  • Methodological Answer : The dichloro-substituted aromatic ring can act as a ligand in transition-metal catalysis. Compare with ’s (4-Butylphenyl)methanol in coordination chemistry. Investigate its use in asymmetric catalysis or MOF synthesis via solventothermal methods .

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